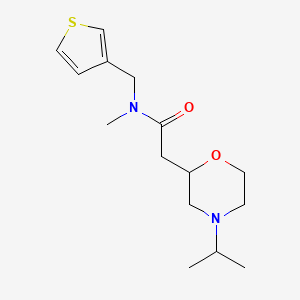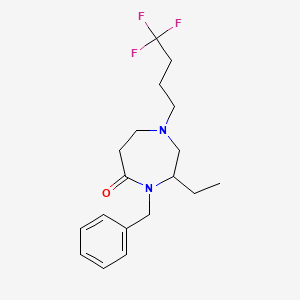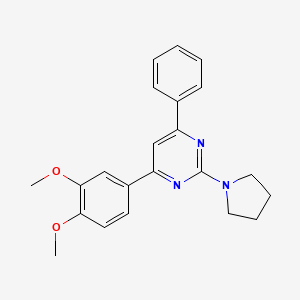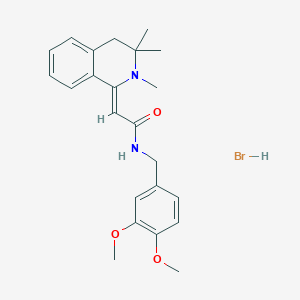
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the modulation of ion channels and neurotransmitter receptors in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to decrease the release of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. It has also been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Additionally, this compound has been found to decrease the activity of enzymes that are involved in the production of pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide in lab experiments is its ability to modulate ion channels and neurotransmitter receptors in the brain. This makes it a useful tool for studying the mechanisms of action of drugs that target these pathways. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when working with this compound to ensure the safety of researchers.
未来方向
There are several future directions for further research on 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers can explore the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs in the field of pharmacology. Its unique structure and properties make it a useful tool for studying the mechanisms of action of drugs that target ion channels and neurotransmitter receptors in the brain. While there are limitations to working with this compound, careful consideration can ensure its safe use in lab experiments. Further research is needed to fully explore the potential applications of this compound in the treatment of neurological disorders.
合成方法
The synthesis of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the reaction of N-methyl-N-(3-thienylmethyl)acetamide with 4-isopropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential applications in pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
属性
IUPAC Name |
N-methyl-2-(4-propan-2-ylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)17-5-6-19-14(10-17)8-15(18)16(3)9-13-4-7-20-11-13/h4,7,11-12,14H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRWTJVXTYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)


